
Thermodynamic Profile of 6,7-Dihydro-4(5H)-
benzofuranone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 6,7-Dihydro-4(5H)-benzofuranone

Cat. No.: B090815 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of

6,7-Dihydro-4(5H)-benzofuranone, a heterocyclic ketone of interest in synthetic and medicinal

chemistry. This document summarizes key thermodynamic data, details the experimental

methodologies used for their determination, and presents a relevant synthetic pathway. The

information is intended to be a valuable resource for researchers and professionals involved in

the study and application of this compound.

Core Thermodynamic Data
The thermodynamic properties of 6,7-Dihydro-4(5H)-benzofuranone have been determined

through a combination of experimental measurements and computational studies. The key

quantitative data are summarized in the tables below. These values are essential for

understanding the energetic landscape of the molecule, which is critical for reaction design,

process optimization, and computational modeling.

Table 1: Experimentally Determined Molar Enthalpies of 6,7-Dihydro-4(5H)-benzofuranone at

T = 298.15 K
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Thermodynamic
Parameter

Symbol Value (kJ·mol⁻¹) Method

Standard Molar

Enthalpy of Formation

(gaseous phase)

ΔfHₘ°(g) -226.0 ± 2.8
Derived from

calorimetry

Standard Molar

Enthalpy of Formation

(liquid phase)

ΔfHₘ°(l) Data not available
Static Bomb

Calorimetry

Standard Molar

Enthalpy of

Vaporization

ΔvapHₘ° Data not available
Calvet

Microcalorimetry

Note: The standard molar enthalpy of formation in the gaseous phase is a derived value based

on the experimental determination of the standard molar enthalpy of formation in the liquid

phase and the standard molar enthalpy of vaporization. While the abstract of the primary

source indicates these values were measured, the specific experimental values for the liquid

phase enthalpy of formation and the enthalpy of vaporization were not available in the publicly

accessible literature at the time of this guide's compilation.[1]

Experimental Protocols
The determination of the thermodynamic properties of 6,7-Dihydro-4(5H)-benzofuranone
relies on precise calorimetric techniques. The following sections detail the principles and

general procedures for the experimental methods cited.

Static Bomb Calorimetry for Enthalpy of Formation
The standard molar enthalpy of formation in the liquid phase (ΔfHₘ°(l)) of 6,7-Dihydro-4(5H)-
benzofuranone was determined using static bomb calorimetry.[1] This technique measures the

heat of combustion of a substance at constant volume.

Methodology:

Sample Preparation: A precisely weighed sample of 6,7-Dihydro-4(5H)-benzofuranone is

placed in a crucible within a high-pressure vessel known as a "bomb." A fuse wire is
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positioned in contact with the sample.

Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen.

Immersion: The bomb is placed in a well-insulated outer container (calorimeter) filled with a

known mass of water. The temperature of the water is monitored with a high-precision

thermometer.

Ignition: The sample is ignited by passing an electric current through the fuse wire. The

complete combustion of the organic compound releases heat.

Temperature Measurement: The heat released by the combustion is absorbed by the bomb

and the surrounding water, causing a rise in temperature. The temperature change is

carefully recorded.

Calculation: The heat of combustion is calculated from the temperature change and the heat

capacity of the calorimeter system (which is determined by calibrating with a substance of

known heat of combustion, such as benzoic acid). The standard enthalpy of combustion is

then used to derive the standard enthalpy of formation using Hess's Law.

A general workflow for this experimental setup is illustrated below.
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Static Bomb Calorimetry Workflow
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Static Bomb Calorimetry Experimental Workflow

Calvet Microcalorimetry for Enthalpy of Vaporization
The standard molar enthalpy of vaporization (ΔvapHₘ°) of 6,7-Dihydro-4(5H)-benzofuranone
was measured using Calvet microcalorimetry.[1] This technique is a highly sensitive method for
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measuring small heat effects.

Methodology:

Sample Introduction: A small, accurately weighed sample of liquid 6,7-Dihydro-4(5H)-
benzofuranone is introduced into a sample cell within the calorimeter.

Isothermal Conditions: The calorimeter is maintained at a constant temperature (isothermal).

Vaporization: The sample is vaporized under controlled conditions (e.g., by dropping the

sample into a heated zone or by applying a vacuum).

Heat Flow Measurement: The energy required to vaporize the sample is measured by a

series of thermocouples (a thermopile) that surround the sample cell. This heat flow is

detected as a temperature difference between the sample cell and a reference cell.

Signal Integration: The signal from the thermopile is integrated over time to determine the

total heat absorbed during the vaporization process.

Calculation: The molar enthalpy of vaporization is calculated by dividing the total heat

absorbed by the number of moles of the sample.

Synthetic Pathway Visualization
6,7-Dihydro-4(5H)-benzofuranone serves as a key intermediate in the synthesis of more

complex heterocyclic structures. One notable application is in the construction of the

furacridone ring system. The reaction involves the condensation of 6,7-Dihydro-4(5H)-
benzofuranone with 2-bromo-N-(3-methoxyphenyl)acetamide.

The logical flow of this synthetic transformation is depicted in the following diagram.
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Synthesis of Furacridone Ring System

6,7-Dihydro-4(5H)-benzofuranone
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Furacridone Synthesis Pathway

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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